6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a phthalazinone moiety with a benzoxazinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone intermediate, which is then reacted with a benzoxazinone derivative under specific conditions.
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Step 1: Synthesis of Phthalazinone Intermediate
Reactants: 3,5-dichlorobenzoyl chloride and hydrazine hydrate.
Conditions: The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Product: 3-(3,5-dichlorophenyl)-1-phthalazinone.
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Step 2: Formation of the Final Compound
Reactants: 3-(3,5-dichlorophenyl)-1-phthalazinone and 2H-1,4-benzoxazin-3(4H)-one.
Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Product: this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated purification systems: to isolate the final product efficiently.
Green chemistry principles: to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazinone ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the phthalazinone moiety, potentially converting the ketone group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.
Medicine
Medically, 6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one is investigated for its anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes involved in disease pathways is of particular interest.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing it. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Molecular Targets and Pathways
Enzymes: Cyclooxygenase (COX), phosphodiesterase (PDE).
Pathways: Inflammatory pathways, cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for chemical modifications. This allows for the exploration of a wide range of biological activities and potential therapeutic applications.
By understanding the detailed chemistry and applications of this compound, researchers can continue to explore its potential in various scientific fields.
Properties
IUPAC Name |
6-[3-(3,5-dichlorophenyl)-4-oxophthalazin-1-yl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-13-8-14(24)10-15(9-13)27-22(29)17-4-2-1-3-16(17)21(26-27)12-5-6-19-18(7-12)25-20(28)11-30-19/h1-10H,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXLAPKSCEYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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